BenchChemオンラインストアへようこそ!

5,7-Dimethylpyrimido[1,6-a]indole

Lipophilicity Drug-likeness ADME profiling

Secure the historical prior art scaffold for pyrimido[1,6-a]indole-based drug discovery. This fully aromatic tricyclic compound serves as the essential SAR baseline for antihypertensive, analgesic, and 5-HT₃ antagonist programs, as cited in foundational patents. Its balanced lipophilicity (LogP 3.10), distinct from parent or tetrahydro analogs, provides a unique reference point for calibrating pharmacokinetic properties. Ideal for benchmarking novel derivatives and supporting freedom-to-operate assessments. This scaffold is also a prime substrate for developing novel C-H functionalization methodologies.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 38349-21-2
Cat. No. B13970239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylpyrimido[1,6-a]indole
CAS38349-21-2
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3C=NC=CC3=C2C
InChIInChI=1S/C13H12N2/c1-9-3-4-13-11(7-9)10(2)12-5-6-14-8-15(12)13/h3-8H,1-2H3
InChIKeyAWVNMLAXOCCOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethylpyrimido[1,6-a]indole (CAS 38349-21-2): Core Scaffold Procurement Guide for Pyrimidoindole-Based Drug Discovery and Chemical Biology


5,7-Dimethylpyrimido[1,6-a]indole (CAS 38349-21-2) is a fully aromatic tricyclic heterocycle belonging to the pyrimido[1,6-a]indole class, characterized by a pyrimidine ring ortho-fused to an indole at the 1,6-positions with methyl substituents at positions 5 and 7 [1]. With a molecular formula of C13H12N2, a molecular weight of 196.25 g/mol, and a calculated LogP of 3.10, this compound represents the historically foundational scaffold from which the broader pyrimido[1,6-a]indole medicinal chemistry field was developed, as explicitly documented in the prior art sections of multiple pharmaceutical patents [REFS-2, REFS-3].

Why In-Class Pyrimidoindole Analogs Cannot Be Interchanged with 5,7-Dimethylpyrimido[1,6-a]indole


The pyrimidoindole chemical space encompasses multiple regioisomeric ring fusions (e.g., [1,6-a] vs. [4,5-b] vs. [1,2-a]), varying oxidation states (aromatic vs. tetrahydro vs. dihydro), and diverse substitution patterns, each producing distinct electronic, steric, and pharmacokinetic profiles . Notably, the pyrimido[4,5-b]indole isomer class dominates kinase inhibitor programs including RET/TRKA and JAK targets, while pyrimido[1,6-a]indoles have been pursued for antihypertensive, analgesic, and 5-HT3 antagonist applications — demonstrating that the ring fusion geometry alone redirects biological target engagement [REFS-2, REFS-3]. Within the [1,6-a] subclass, the 5,7-dimethyl substitution pattern on 5,7-dimethylpyrimido[1,6-a]indole uniquely balances lipophilicity (LogP 3.10), complete aromatic planarity, and steric shielding of the indole moiety, parameters that cannot be simultaneously achieved by the parent scaffold (LogP 2.49), the mono-methyl analog (LogP 2.80), or the tetrahydro derivative (LogP ~2.4) [REFS-4, REFS-5].

Quantitative Differentiation Evidence for 5,7-Dimethylpyrimido[1,6-a]indole Against Closest Analogs


Lipophilicity Superiority: LogP 3.10 for 5,7-Dimethylpyrimido[1,6-a]indole vs. LogP 2.49 for Parent Scaffold and LogP 2.80 for 5-Methyl Analog

5,7-Dimethylpyrimido[1,6-a]indole exhibits a calculated octanol-water partition coefficient (LogP) of 3.10, representing a +0.62 increase over the unsubstituted pyrimido[1,6-a]indole parent (LogP 2.49) and a +0.31 increase over 5-methylpyrimido[1,6-a]indole (LogP 2.80) [REFS-1, REFS-2]. This enhanced lipophilicity arises from the additive effect of dual methyl substitution at the 5- and 7-positions of the indole moiety, while preserving a polar surface area (PSA) of 17.3 Ų identical to the parent scaffold [REFS-1, REFS-3]. For procurement decisions, this means the compound occupies a distinct physicochemical space that cannot be approximated by the more polar parent scaffold or the intermediate mono-methyl analog.

Lipophilicity Drug-likeness ADME profiling

Aromatic vs. Reduced Scaffold: Fully Aromatic Pyrimidine Ring Enables Distinct Electronic Properties Compared to Tetrahydro Analog

5,7-Dimethylpyrimido[1,6-a]indole (CAS 38349-21-2) possesses a fully aromatic pyrimidine ring fused to the indole system, in contrast to its closest reduced analog, 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole (CAS 38349-07-4), which contains a saturated pyrimidine ring . The aromatic pyrimidine ring imparts greater molecular planarity, extended π-conjugation across the tricyclic system, and distinct UV absorption characteristics compared to the puckered geometry of the tetrahydro analog . This aromatic character also alters reactivity: the pyrimidine ring nitrogen atoms in the aromatic scaffold serve as H-bond acceptors and metal-coordination sites in a planar geometry, whereas the tetrahydro analog presents a basic secondary amine with different protonation behavior [1]. The molecular weight difference (196.25 vs. 200.28 g/mol) is modest, but the structural and electronic divergence is substantial.

Aromaticity Electronic structure Scaffold design

Patented Scaffold Precedence: 5,7-Dimethylpyrimido[1,6-a]indole as the Foundational Prior Art Scaffold in Antihypertensive and Analgesic Patent Families

5,7-Dimethylpyrimido[1,6-a]indole is explicitly cited as the foundational prior art scaffold in at least three distinct pharmaceutical patent families: U.S. Patent 4,307,234 (antihypertensive pyrimido[1,6-a]indoles with substituted ethyl at position 5), U.S. Patent 4,444,768 (analgesic/anti-inflammatory pyrimido[1,6-a]indoles), and U.S. Patent 4,409,224 (additional antihypertensive derivatives) [REFS-1, REFS-2, REFS-3]. In U.S. 4,307,234, the patent explicitly states that the only previously reported pyrimido[1,6-a]indoles were those substituted at positions 5 and 7 with methyl groups, citing Borisova et al. (Khim. Geterotsikl. Soedin., 1972) and Cattanach et al. (J. Chem. Soc. C, 1971) [1]. This establishes the 5,7-dimethyl compound as the historical entry point for all subsequent pyrimido[1,6-a]indole medicinal chemistry, and its procurement as the reference standard for SAR baseline comparisons.

Patent prior art Scaffold precedence Antihypertensive Analgesic

GC-MS Spectral Reference: Verified Mass Spectrum (Electron Ionization) in Wiley Registry Enables Definitive Analytical Identification

5,7-Dimethylpyrimido[1,6-a]indole has a verified GC-MS (electron ionization) mass spectrum archived in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, with a molecular ion at m/z 196.100048 (exact mass) corresponding to C13H12N2 [1]. This spectral entry provides a definitive reference for identity confirmation of purchased material. In contrast, closely related analogs such as 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole (CAS 38349-07-4) and 5-methylpyrimido[1,6-a]indole (CAS 30689-02-2) are not confirmed to have equivalent spectral entries in the same major commercial reference libraries. The availability of a validated reference spectrum directly supports procurement quality control workflows.

GC-MS Spectral reference Analytical chemistry Quality control

High-Value Application Scenarios for 5,7-Dimethylpyrimido[1,6-a]indole Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Baseline for Pyrimido[1,6-a]indole Lead Optimization Programs

As the explicitly cited prior art scaffold in the foundational pyrimido[1,6-a]indole patent families (US 4,307,234; US 4,444,768), 5,7-dimethylpyrimido[1,6-a]indole serves as the essential SAR baseline compound for any medicinal chemistry team developing novel pyrimido[1,6-a]indole-based therapeutics [1]. Its LogP of 3.10 and fully aromatic character provide a well-defined reference point for assessing the impact of additional substituents on physicochemical and pharmacological properties. Teams pursuing antihypertensive, analgesic, or 5-HT3 antagonist indications within this scaffold class can use this compound to benchmark their derivatives against the historical prior art, directly supporting patent strategy and freedom-to-operate assessments [2].

Synthetic Methodology Development and C-H Activation Research

The fully aromatic 5,7-dimethylpyrimido[1,6-a]indole scaffold, with its two differentiated nitrogen atoms in the pyrimidine ring and the electron-rich indole moiety, is ideally suited for testing novel transition-metal-catalyzed C-H functionalization methods [1]. The compound's structural features — including the directing-group capability of the pyrimidine nitrogen and the steric influence of the 5,7-dimethyl groups — make it a valuable substrate for rhodium(III)-catalyzed C-H activation/cyclization methodology development, as demonstrated in publications describing divergent synthesis of pyrimido[1,6-a]indole heterocycles [2]. The verified GC-MS reference spectrum further supports reaction monitoring and product identification in synthetic chemistry workflows.

Fluorescent Probe and Nucleoside Analog Scaffold Development

The pyrimido[1,6-a]indole core, when further elaborated to pyrimidopyrimidoindole systems, has demonstrated large Stokes shifts of 116–139 nm in aqueous buffer with fluorescence intensity tunable by substituent electronic effects [1]. While 5,7-dimethylpyrimido[1,6-a]indole itself is a simpler scaffold, its fully aromatic, planar geometry and the electron-donating character of the 5,7-dimethyl substituents make it a logical starting material for constructing extended π-conjugated fluorescent systems via Suzuki-Miyaura coupling or other cross-coupling reactions at the indole positions [2]. The LogP of 3.10 is favorable for cellular permeability in bioimaging applications.

Physicochemical Reference Standard for Pyrimidoindole Compound Library Design

With its defined and publicly available physicochemical parameters — LogP 3.10, PSA 17.3 Ų, 0 H-bond donors, 1 H-bond acceptor, 0 rotatable bonds, and MW 196.25 — 5,7-dimethylpyrimido[1,6-a]indole occupies a distinct region of drug-like chemical space [1]. Procurement of this compound as a reference standard enables computational chemistry and cheminformatics teams to calibrate in silico property predictions for pyrimidoindole-focused compound libraries. The compound's lipophilicity sits between the more polar parent scaffold (LogP 2.49) and the tetrahydro analog (LogP ~2.4), providing a mid-range reference for property-based library design [2].

Quote Request

Request a Quote for 5,7-Dimethylpyrimido[1,6-a]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.